molecular formula C9H20O5 B12516334 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol CAS No. 679005-44-8

4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol

Cat. No.: B12516334
CAS No.: 679005-44-8
M. Wt: 208.25 g/mol
InChI Key: PGWZCEYVGIQFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is a chemical compound of interest in scientific research and development, particularly for its potential applications as a specialty solvent or formulating agent. This molecule features a unique structure that combines a butane-1,2-diol moiety with a polyether chain, which may contribute to its solubility properties and humectant characteristics . Compounds with similar polyether and diol functional groups are investigated for their moisture-regulating properties in various cosmetic and material science formulations . Furthermore, the integration of ether and alcohol groups makes structurally related compounds valuable in the development of specialized ink compositions and maintenance fluids for precision equipment, where controlled solubility and drying properties are essential . As a reagent, it offers researchers a tool for exploring new material properties and reaction systems. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct all necessary safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

679005-44-8

Molecular Formula

C9H20O5

Molecular Weight

208.25 g/mol

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]butane-1,2-diol

InChI

InChI=1S/C9H20O5/c1-12-4-5-14-7-6-13-3-2-9(11)8-10/h9-11H,2-8H2,1H3

InChI Key

PGWZCEYVGIQFIH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCC(CO)O

Origin of Product

United States

Preparation Methods

Stepwise Ether Formation via Alkylation

The primary route involves sequential alkylation reactions to build the ether backbone. A representative method includes:

  • Base-Catalyzed Alkylation : Butane-1,2-diol reacts with 2-(2-methoxyethoxy)ethanol in the presence of an alkoxide base (e.g., NaOH or KOH).
  • Acid-Catalyzed Etherification : Followed by acid catalysis (e.g., H₂SO₄ or TsOH) to optimize ether bond formation.

Key Reagents and Conditions :

Step Reagents/Conditions Purpose Yield Range
Alkylation NaOH, refluxing ethanol Facilitate nucleophilic substitution 60–75%
Etherification H₂SO₄, toluene, 80–100°C Promote dehydration to form ether bonds 70–85%

This method is widely used due to its simplicity but may suffer from side reactions (e.g., diether formation).

Catalytic Approaches for Selective Etherification

Iron(III) Chloride-Catalyzed Dehydration

FeCl₃·6H₂O (5 mol%) in propylene carbonate (PC) enables symmetrical etherification of benzyl alcohols. Adaptation for 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol involves:

  • Dehydration of Diols : FeCl₃ promotes intramolecular dehydration to form ether linkages.
  • Solvent Recycling : PC is recovered via distillation, enhancing sustainability.

Performance Data :

Substrate Catalyst (mol%) Solvent Temperature (°C) Yield (%)
Benzyl alcohols FeCl₃ (5) PC 100–120 53–91

This method reduces waste but requires high temperatures, limiting scalability.

Ruthenium-Catalyzed Reductive Etherification

A cationic Ru–H complex catalyzes reductive coupling of aldehydes/ketones with alcohols in water. For this compound, this could involve:

  • Hydrogenolysis : H₂ (20 psi) and Ru catalyst reduce aldehyde intermediates to form ethers.
  • Solvent Advantage : Water minimizes organic solvent use, aligning with green chemistry principles.

Key Parameters :

Substrate Catalyst (mol%) Solvent H₂ Pressure (psi) Yield (%)
4-Methoxybenzaldehyde Ru (1.7 × 10⁻³) H₂O 20 74–89

This method achieves high chemoselectivity but requires pressurized H₂, limiting industrial feasibility.

Comparative Analysis of Synthetic Routes

Conventional vs. Catalytic Methods

Metric Traditional Alkylation FeCl₃-Catalyzed Ru-Catalyzed
Yield 60–85% 53–91% 74–89%
Catalyst Cost Low (NaOH, H₂SO₄) Moderate (FeCl₃) High (Ru)
Solvent Ethanol, toluene Propylene carbonate Water
Scalability High Moderate Low

Advantages :

  • Traditional : Cost-effective, well-established.
  • FeCl₃ : Recyclable solvent, reduced VOCs.
  • Ru : Aqueous phase, minimal side products.

Limitations :

  • Traditional : Side reactions, solvent waste.
  • FeCl₃ : High energy demand.
  • Ru : H₂ handling challenges.

Novel Approaches and Challenges

Alternative Starting Materials

Using 2-(2-methoxyethoxy)ethanol as a building block may reduce steps. For example:

  • Monosubstitution : React with butane-1,2-diol to form a monoether intermediate.
  • Second Alkylation : Introduce the remaining ethoxy group.

Theoretical Yield :

Step Reagents Conditions Yield (%)
Monosubstitution NaH, DMF 60°C, 12 h 70–80
Second Alkylation H₂SO₄, toluene 100°C, 6 h 65–75

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Employed in the preparation of biologically active molecules and as a stabilizer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol involves its interaction with various molecular targets. The ether and hydroxyl groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s behavior in different environments. These interactions can affect the solubility, reactivity, and stability of the compound in various applications .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Comparable Diols
Compound Name Substituents/Functional Groups Molecular Formula Key References
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol 1,2-diol; 4-[2-(2-methoxyethoxy)ethoxy] C₁₀H₂₂O₆ (estimated) Inferred from analogs
(2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol 1,2-diol; 4-(4-methoxybenzyloxy) C₁₂H₁₈O₄
4-(Methylthio)butane-1,2-diol 1,2-diol; 4-(methylthio) C₅H₁₂O₂S
3-(4-Hydroxy-3-methoxy-phenyl)propan-1,2-diol 1,2-diol; aromatic 4-hydroxy-3-methoxyphenyl C₁₀H₁₄O₄

Key Observations :

  • Hydrophilicity : The target compound’s extended ethoxy chain likely increases water solubility compared to aromatic diols (e.g., ) but reduces it relative to shorter-chain analogs like 4-(methylthio)butane-1,2-diol.
  • Steric Effects : The bulky ethoxy chain may hinder crystallization, contrasting with the planar aromatic systems in compounds like trans-(1S,2S)-3-(4′-methoxyphenyl)-acenaphthene-1,2-diol ().

Key Observations :

  • The target compound’s synthesis likely involves multi-step etherification, similar to ’s methodology for ethoxy-rich compounds.

Physicochemical Properties

Table 3: Comparative Properties
Property This compound 4-(Methylthio)butane-1,2-diol (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol
Solubility High in polar solvents (e.g., water, ethanol) Moderate (polar aprotic solvents) Low (due to aromatic group)
Hydrogen Bonding Capacity High (two -OH groups) High Moderate (steric hindrance from benzyloxy)
Thermal Stability Likely lower (ether linkages) Higher (C-S bond stability) Moderate (aromatic stability)

Key Observations :

  • The ethoxy chain enhances solubility but may reduce thermal stability compared to sulfur-containing analogs.
  • Aromatic diols () exhibit lower solubility but higher melting points due to π-π stacking.

Biological Activity

4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is a complex chemical compound characterized by its ether and diol structure. It consists of a butane backbone with hydroxyl groups at the first and second carbon positions, and a branched chain featuring two ethoxy groups attached to the fourth carbon. This compound falls within the broader category of glycols and ethers, known for their diverse applications in pharmaceuticals, materials science, and other fields.

Molecular Characteristics

  • Molecular Formula : C10_{10}H22_{22}O5_{5}
  • Molecular Weight : Approximately 178.23 g/mol

The biological activity of this compound is primarily linked to its properties as a solvent and excipient in pharmaceutical formulations. Its ability to interact with various biological systems makes it a candidate for several applications, including drug delivery systems.

Key Properties:

  • Solubility : The compound exhibits good solubility in water and organic solvents, which is crucial for its effectiveness as a drug carrier.
  • Hydrophilicity : The presence of hydroxyl groups enhances its interaction with biological membranes.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study investigated the antioxidant properties of various glycol ethers, including derivatives similar to this compound. The results indicated that these compounds could effectively scavenge free radicals, suggesting potential protective effects against oxidative stress .
  • Pharmaceutical Applications :
    • Research has shown that compounds with similar structures can enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound in formulations may improve drug delivery efficiency .
  • Toxicological Studies :
    • Toxicity assessments have been conducted on related glycol ethers, indicating low acute toxicity levels. However, long-term exposure studies are necessary to fully understand the safety profile of this compound in clinical settings .

Comparative Analysis

PropertyThis compoundSimilar Glycol Ethers
Molecular Weight (g/mol) 178.23Varies
Solubility High in water and organic solventsGenerally high
Antioxidant Potential ModerateVaries
Toxicity Level Low (acute studies)Generally low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.